molecular formula C21H17ClN4S B15083706 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B15083706
M. Wt: 392.9 g/mol
InChI Key: VKJJEPBIVAEYCR-UHFFFAOYSA-N
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Description

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and various substituents including a 3-chlorobenzyl group and a 4-methylphenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a suitable pyridine derivative.

    Substitution Reactions: The 3-chlorobenzyl and 4-methylphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Affecting Cellular Pathways: Influencing various cellular pathways, such as signal transduction and gene expression.

Comparison with Similar Compounds

4-{5-[(3-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H17ClN4S

Molecular Weight

392.9 g/mol

IUPAC Name

4-[5-[(3-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H17ClN4S/c1-15-5-7-19(8-6-15)26-20(17-9-11-23-12-10-17)24-25-21(26)27-14-16-3-2-4-18(22)13-16/h2-13H,14H2,1H3

InChI Key

VKJJEPBIVAEYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)C4=CC=NC=C4

Origin of Product

United States

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